(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

Description

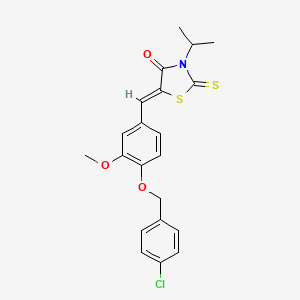

The compound “(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one” is a thiazolidinone derivative characterized by a benzylidene moiety substituted with a 4-chlorobenzyloxy group at the para position and a methoxy group at the meta position. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and biological interactions. This structural framework is associated with diverse pharmacological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties, as observed in structurally related compounds .

Properties

IUPAC Name |

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO3S2/c1-13(2)23-20(24)19(28-21(23)27)11-15-6-9-17(18(10-15)25-3)26-12-14-4-7-16(22)8-5-14/h4-11,13H,12H2,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWDHUHXQVGXSR-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features a thiazolidinone core, which is known for its pharmacological versatility. The structural formula can be represented as follows:

Research indicates that thiazolidinone derivatives exert their biological effects through several mechanisms:

-

Anticancer Activity :

- Thiazolidinones have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress and cell death. For instance, studies have demonstrated that related compounds can significantly affect metabolic activity in various cancer cell lines such as A549 (lung cancer) and SH-SY5Y (neuroblastoma) cells .

- The compound may also act via the PPARγ-dependent pathway, which is crucial for regulating cellular differentiation and metabolism .

- Antimicrobial Effects :

- Cholinesterase Inhibition :

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of thiazolidinone derivatives:

Case Studies

- Anticancer Efficacy : A study focused on the effects of thiazolidinone derivatives on A549 cells demonstrated a dose-dependent decrease in metabolic activity, correlating with increased ROS production. This suggests that compounds like this compound could serve as effective anticancer agents .

- Antimicrobial Activity : Another investigation into the antimicrobial properties of thiazolidinones revealed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

- Neuroprotective Potential : Research evaluating the cholinesterase inhibitory effects indicated that certain thiazolidinones could enhance cognitive function in animal models by increasing acetylcholine levels in the brain, thus supporting their use in neurodegenerative disease treatment strategies .

Scientific Research Applications

Anti-Melanogenic Activity

Recent studies have highlighted the compound's potential as an anti-melanogenic agent. It has been shown to inhibit tyrosinase activity, which is crucial in melanin production. For instance, derivatives of thiazolidinones have demonstrated significant inhibition of mushroom tyrosinase, with some exhibiting IC50 values lower than that of kojic acid, a standard reference for skin-whitening agents .

Table 1: Comparison of Tyrosinase Inhibition Potency

Antioxidant Properties

The compound also exhibits strong antioxidant properties, which are beneficial in reducing oxidative stress in cells. This is particularly relevant in dermatological applications where oxidative damage contributes to skin aging and hyperpigmentation .

Medicinal Chemistry

Thiazolidinones are recognized for their versatility in medicinal chemistry, often serving as scaffolds for drug development due to their ability to interact with various biological targets . The presence of substituents such as the chlorobenzyl group enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various synthetic routes involving the reaction of thiazolidinone precursors with substituted benzaldehydes under acidic conditions . Research into structural modifications has led to the discovery of derivatives with enhanced biological activities.

Case Study 1: Anti-Melanogenic Effects

In vitro studies conducted on B16F10 melanoma cells demonstrated that the compound significantly reduced melanin production and cellular tyrosinase activity when compared to untreated controls . The mechanism appears to involve competitive inhibition of tyrosinase and suppression of melanogenesis-related gene expression.

Case Study 2: Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of thiazolidinone derivatives indicated that they effectively scavenge free radicals and reduce reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in preventing oxidative stress-related disorders .

Comparison with Similar Compounds

(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one

- Structure : Features a 4-bromo-benzyl group at position 3 and a 4-chlorobenzylidene moiety.

- Synthesis : Prepared via condensation reactions, characterized by NMR, IR, and MS .

- Key Differences: Replaces the thiazolidinone ring with an imidazolidinone core, which may alter hydrogen-bonding capacity and metabolic stability.

(5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b)

(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one (3)

- Structure : Substituted with a 3-fluorobenzylidene group.

- Synthesis : Condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde, optimized for high efficiency .

- Key Differences : Fluorine’s electronegativity enhances dipole interactions but may reduce steric bulk compared to the 4-chlorobenzyloxy group.

Analogues with Varied N-Substituents

(Z)-3-Cyclohexyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (1)

(Z)-3-Phenyl-5-(substituted benzylidene)-2-thioxooxazolidin-4-one Analogues (1a–1p)

Table 1: Comparative Analysis of Selected Analogues

Key Observations:

Synthetic Efficiency: Yields for thiazolidinone derivatives range widely (65–96%), influenced by substituent electronic effects and reaction conditions .

Biological Activity: Antioxidant and anti-tyrosinase activities are prominent in hydroxy/methoxy-substituted analogues (e.g., compound 1) .

Structural Impact on Properties :

- Electron-withdrawing groups (e.g., Cl, F) improve stability and target affinity but may reduce solubility.

- Bulky N-substituents (e.g., cyclohexyl, isopropyl) enhance lipophilicity, critical for membrane penetration .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via condensation of a thioxothiazolidinone precursor with a substituted benzaldehyde under basic conditions. For example, similar thiazolidinone derivatives are synthesized by refluxing 3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one with benzaldehyde in ethanol/methanol using NaOH/KOH as a base . Optimization involves adjusting solvent polarity (e.g., DMF for better solubility of aromatic aldehydes), temperature control (reflux at 80–100°C), and stoichiometric ratios (1:1.2 aldehyde:thioxothiazolidinone) to minimize by-products like sulfoxides or sulfones .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming the Z-configuration of the benzylidene group and methoxy/chlorobenzyl substituents. Aromatic proton signals in the δ 7.2–8.1 ppm range and methoxy groups at δ ~3.8 ppm are diagnostic .

- HRMS : Validates molecular weight and fragmentation patterns, particularly for the thioxothiazolidinone core .

- HPLC-PDA : Used to assess purity (>95%) and monitor stability under varying pH/temperature conditions .

Q. What are the primary biochemical targets of structurally related thioxothiazolidinones, and how can these inform preliminary assays for this compound?

- Methodological Answer : Analogous compounds inhibit enzymes involved in oxidative stress (e.g., NADPH oxidase) and bind hemoglobin subunits, altering oxygen affinity . Initial assays should include:

- ROS Scavenging Assays : DCFH-DA fluorescence to quantify reactive oxygen species (ROS) reduction in cell lines (e.g., HEK-293).

- Enzyme Inhibition Studies : Kinetic assays with purified NADPH oxidase, monitoring IC50 values via spectrophotometry .

Advanced Research Questions

Q. How can structural modifications of the 4-chlorobenzyloxy and isopropyl groups enhance target selectivity or metabolic stability?

- Methodological Answer :

- Isosteric Replacement : Substitute 4-chlorobenzyloxy with 4-fluorobenzyloxy to modulate electron-withdrawing effects and improve blood-brain barrier penetration .

- Steric Shielding : Introduce bulkier substituents (e.g., tert-butyl instead of isopropyl) to reduce CYP450-mediated metabolism. Stability is assessed via liver microsome assays with LC-MS metabolite profiling .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition efficiencies across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactor availability). A systematic approach includes:

- Standardized Assay Protocols : Use identical buffer systems (e.g., PBS pH 7.4) and enzyme sources (recombinant vs. tissue-extracted).

- Computational Docking : Compare binding modes of the compound’s Z-isomer vs. E-isomer using AutoDock Vina to explain variance in IC50 values .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions, and what degradation products form?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal (40°C/75% RH) stress. Monitor degradation via UPLC-QTOF, identifying products like sulfoxides (m/z +16) or hydrolyzed thioxo groups .

- Kinetic Modeling : Calculate shelf-life using Arrhenius equations from accelerated stability data .

Q. What in silico tools predict the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer :

- EPI Suite : Estimates logP (lipophilicity) and biodegradation potential. High logP (>3.5) suggests bioaccumulation risk.

- ECOSAR : Predicts acute toxicity to aquatic organisms (e.g., LC50 for fish) based on QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.